Lapidine

描述

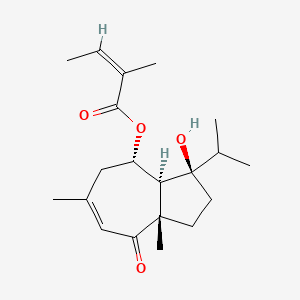

Structure

3D Structure

属性

IUPAC Name |

[(3R,3aS,4S,8aS)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-7-14(5)18(22)24-15-10-13(4)11-16(21)19(6)8-9-20(23,12(2)3)17(15)19/h7,11-12,15,17,23H,8-10H2,1-6H3/b14-7-/t15-,17+,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWBTMBPEHUMBA-GULXXORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CC(=O)C2(C1C(CC2)(C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC(=CC(=O)[C@@]2([C@@H]1[C@@](CC2)(C(C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346457 | |

| Record name | Lapidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79863-24-4 | |

| Record name | Lapidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079863244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lapidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Plitidepsin: A Deep Dive into its Molecular Architecture and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plitidepsin, also known as Aplidin®, is a potent cyclic depsipeptide of marine origin, first isolated from the tunicate Aplidium albicans.[1][2] It has garnered significant interest in the scientific community for its pronounced antitumor, antiviral, and immunosuppressive properties.[2] This technical guide provides an in-depth exploration of the molecular structure and chemical properties of plitidepsin, offering valuable data and methodologies for researchers in the field of drug discovery and development. The primary mechanism of action of plitidepsin involves the targeting of the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein often overexpressed in cancerous cells, thereby inducing cell cycle arrest and apoptosis.[3][4]

Molecular Structure and Identification

Plitidepsin is a complex cyclic depsipeptide with a well-defined stereochemistry. Its intricate structure is fundamental to its biological activity.

| Identifier | Value |

| Molecular Formula | C₅₇H₈₇N₇O₁₅ |

| Molecular Weight | 1110.34 g/mol |

| CAS Number | 137219-37-5 |

| IUPAC Name | (2S)-N-[(2R)-1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-13-[(2S)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-N-methyl-1-(2-oxopropanoyl)pyrrolidine-2-carboxamide |

| Synonyms | Aplidin, Dehydrodidemnin B |

Physicochemical Properties

The physicochemical properties of plitidepsin are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | Value |

| Melting Point | 152-160 °C |

| pKa (Predicted) | 11.28 ± 0.70 |

| Solubility | Soluble in DMSO. |

Signaling Pathway of Plitidepsin

Plitidepsin exerts its biological effects by modulating specific intracellular signaling pathways, primarily initiating a cascade that leads to apoptosis. The key steps are outlined below.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of plitidepsin.

Total Synthesis of Plitidepsin

The total synthesis of plitidepsin is a complex, multi-step process that is typically achieved through a convergent approach, involving the synthesis of key fragments followed by their assembly and final modifications.[5]

Experimental Workflow for Plitidepsin Synthesis

Detailed Protocol:

-

Fragment Synthesis: The synthesis commences with the preparation of two key fragments: a peptidic fragment and a carboxylic acid fragment, often involving multiple protection and deprotection steps.[5]

-

Fragment Coupling: The two fragments are coupled together using standard peptide coupling reagents to form a linear precursor.[5]

-

Macrolactamization: The linear precursor undergoes an intramolecular cyclization reaction to form the macrocyclic core of plitidepsin.[5]

-

Final Steps: The final stages of the synthesis involve the introduction of the peptidic side chains to complete the structure of plitidepsin.[5]

eEF1A2 Binding Assay

The interaction of plitidepsin with its primary target, eEF1A2, can be quantified using various biochemical assays.

Drug Affinity Responsive Target Stability (DARTS) Assay Protocol:

-

Cell Lysate Preparation: Prepare protein extracts from a suitable cell line (e.g., HeLa cells).[3]

-

Plitidepsin Incubation: Incubate the cell lysates with varying concentrations of plitidepsin for 1 hour at room temperature.[3]

-

Protease Digestion: Add a protease, such as subtilisin, to the samples and incubate for 30 minutes at room temperature to allow for protein digestion.[3]

-

SDS-PAGE and Western Blot: Resolve the protein samples by SDS-PAGE and transfer to a membrane. Probe the membrane with an antibody specific for eEF1A2 to analyze its degradation.[3]

-

Analysis: Quantify the eEF1A2 bands. Plitidepsin binding to eEF1A2 will confer protection from proteolytic degradation, resulting in less degradation at higher plitidepsin concentrations.[3]

JNK Pathway Activation Assay

The activation of the JNK signaling pathway by plitidepsin can be assessed by measuring the phosphorylation of JNK.

Western Blot Protocol for Phospho-JNK:

-

Cell Treatment: Treat cells (e.g., multiple myeloma cell lines) with plitidepsin (e.g., 100 nM) for various time points.[6]

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated JNK (p-JNK) and total JNK. Subsequently, incubate with appropriate secondary antibodies.[6][7]

-

Detection and Analysis: Visualize the protein bands using an appropriate detection system and quantify the band intensities. An increase in the p-JNK/total JNK ratio indicates activation of the pathway.[6][7]

Apoptosis Assay

The induction of apoptosis by plitidepsin can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

Annexin V/PI Staining Protocol:

-

Cell Treatment: Induce apoptosis in your cell line of interest by treating with plitidepsin for a specified time. Include both negative (untreated) and positive controls.[8][9]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[8][9]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[8][9]

Apoptosis Assay Workflow

Conclusion

Plitidepsin stands out as a marine-derived compound with a complex molecular architecture and significant therapeutic potential. This guide has provided a comprehensive overview of its chemical and physical properties, its mechanism of action through the eEF1A2-JNK signaling axis, and detailed protocols for its synthesis and biological characterization. The information presented herein is intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising molecule in the development of novel therapeutics.

References

- 1. Binding of eEF1A2 to the RNA-dependent protein kinase PKR modulates its activity and promotes tumour cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plitidepsin - Wikipedia [en.wikipedia.org]

- 3. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to synthesize Plitidepsin?_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Preclinical Pharmacology of Aplidine (Plitidepsin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplidine® (plitidepsin) is a cyclic depsipeptide of marine origin, initially isolated from the tunicate Aplidium albicans. Now produced synthetically, it has demonstrated potent antitumor activity in a range of preclinical models, leading to its investigation in numerous clinical trials for both solid and hematological malignancies.[1][2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of Aplidine, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

The primary molecular target of Aplidine is the eukaryotic translation elongation factor 1A2 (eEF1A2), a protein often overexpressed in cancerous tissues.[4][5] Aplidine binds to eEF1A2 with a high affinity (KD = 80 nM), interfering with its canonical function of delivering aminoacyl-tRNAs to the ribosome during protein synthesis.[5] This interaction disrupts the translation process, leading to a cascade of downstream cellular events.

Aplidine's mechanism of action is multifaceted, extending beyond simple protein synthesis inhibition.[6] It induces early oxidative stress and activates the Rac1 GTPase.[7] This leads to the sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[8] The persistent activation of these stress-related kinases is a critical mediator of Aplidine's cytotoxic effects, ultimately culminating in cell cycle arrest and the induction of apoptosis.[3][6][8]

In Vitro Efficacy

Aplidine has demonstrated potent cytotoxic activity against a broad spectrum of human cancer cell lines, with IC50 values often in the low nanomolar range.[9] Its efficacy extends to various hematological malignancies and solid tumors.

| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Citation |

| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | 96 h | [10] |

| RL | Diffuse Large B-cell Lymphoma | 1.5 ± 0.5 | 96 h | [10] |

| HT | Diffuse Large B-cell Lymphoma | 0.8 ± 0.2 | 96 h | [10] |

| Daudi | Burkitt's Lymphoma | 1.2 ± 0.4 | 96 h | [10] |

| Raji | Burkitt's Lymphoma | 2.6 | 96 h | [10] |

| Namalwa | Burkitt's Lymphoma | 3.1 ± 1 | 96 h | [10] |

| Jiyoye | Burkitt's Lymphoma | 5.6 ± 1 | 96 h | [10] |

| A549 | Non-small Cell Lung Cancer | 0.2 | 72 h | [5] |

| HT-29 | Colorectal Cancer | 0.5 | 72 h | [5] |

| HEL | Myelofibrosis | Low nM | - | [11] |

| UKE-1 | Myelofibrosis | Low nM | - | [11] |

| SET2 | Myelofibrosis | Low nM | - | [11] |

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have corroborated the antitumor activity of Aplidine observed in vitro. These studies have demonstrated significant tumor growth inhibition and increased survival in various cancer models.

| Xenograft Model | Cancer Type | Dosing Regimen | Key Findings | Citation |

| Ramos | Burkitt's Lymphoma | 0.2 or 0.4 mg/kg, 4 doses, 3 days apart | Additive antitumor effects with rituximab, significant prolongation of survival. | [2][10] |

| MM1S | Multiple Myeloma | 140 µg/kg/day, 5 days/week or 100 µg/kg/day, 7 days/week | Significant inhibition of tumor growth and increased survival. | [12] |

Preclinical Toxicology

Preclinical toxicology studies have identified neuromuscular toxicity as a dose-limiting factor for Aplidine.[6] Interestingly, significant hematological toxicity has not been observed, which distinguishes it from many conventional cytotoxic agents.[6] The neuromuscular side effects were found to be manageable with L-carnitine co-administration.[6] In vitro studies on human bone marrow hematopoietic progenitors showed IC50 values ranging from 150-530 nM, which are considerably higher than the cytotoxic concentrations for many cancer cell lines, supporting the observation of limited myelosuppression.[1]

Experimental Protocols

Detailed methodologies for key preclinical assays are provided below.

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for determining the IC50 of Aplidine in a cancer cell line using a colorimetric assay such as MTT or a fluorescence-based assay.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Aplidine in culture medium and add to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following Aplidine treatment.[7][13][14][15][16]

-

Cell Treatment: Treat cells with Aplidine at the desired concentrations and for the appropriate duration. Include untreated controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the effect of Aplidine on cell cycle distribution.[17][18][19][20][21]

-

Cell Treatment: Culture cells with and without Aplidine for a specified time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.

-

Incubation: Incubate the cells at room temperature in the dark.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for JNK and p38 MAPK Phosphorylation

This protocol detects the activation of JNK and p38 MAPK signaling pathways.[22][23][24][25]

-

Cell Lysis: Treat cells with Aplidine for various time points, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated JNK and p38 MAPK. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

Normalization: Strip the membrane and re-probe with antibodies against total JNK and p38 MAPK as loading controls.

In Vivo Xenograft Tumor Model

This protocol describes a general workflow for evaluating the in vivo efficacy of Aplidine.[26][27][28][29][30]

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. The formula Volume = (width)^2 x length/2 is commonly used.[26]

-

Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer Aplidine according to the planned dosing schedule (e.g., intraperitoneal injection).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion

The preclinical data for Aplidine (plitidepsin) demonstrate a compound with a unique mechanism of action targeting eEF1A2, leading to potent and broad-spectrum antitumor activity both in vitro and in vivo. Its distinct toxicological profile, characterized by a lack of significant myelosuppression, makes it an interesting candidate for further development, both as a single agent and in combination with other anticancer therapies. The detailed methodologies and summarized data presented in this guide offer a valuable resource for researchers and drug development professionals working with this promising marine-derived agent.

References

- 1. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Multicenter phase II study of plitidepsin in patients with relapsed/refractory non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aplidin, a marine organism-derived compound with potent antimyeloma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of plitidepsin in patients with primary myelofibrosis and post polycythemia vera/essential thrombocythemia myelofibrosis: results of preclinical studies and a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. bio-techne.com [bio-techne.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 27. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 28. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. animalcare.jhu.edu [animalcare.jhu.edu]

- 30. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

An In-depth Technical Guide to the Target Identification and Validation of Aplidine (Plitidepsin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplidine, also known as plitidepsin, is a cyclic depsipeptide of marine origin, first isolated from the Mediterranean tunicate Aplidium albicans.[1][2] It has demonstrated potent antineoplastic and antiviral properties, leading to its clinical development for various cancers, most notably multiple myeloma, and its investigation as a therapeutic for viral diseases such as COVID-19.[3][4][5] This technical guide provides a comprehensive overview of the core scientific investigations that have successfully identified and validated its primary molecular target and elucidated its mechanism of action.

The central mechanism of Aplidine's therapeutic activity is its interaction with the eukaryotic translation elongation factor 1 alpha 2 (eEF1A2).[1][3][5] By binding to this key protein, Aplidine disrupts the process of protein synthesis, a pathway that is often upregulated in cancer cells and is essential for viral replication.[1][4] This guide will detail the experimental journey from initial observations to the conclusive validation of eEF1A2 as the direct target of Aplidine, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and workflows.

Target Identification: Unraveling the Molecular Target of Aplidine

The initial identification of eEF1A2 as the primary target of Aplidine was the result of a multi-pronged approach that combined biochemical techniques with the generation and analysis of drug-resistant cell lines. A key strategy involved the use of radiolabeled Aplidine to trace its binding partners within cancer cells.[3][6]

Further compelling evidence for eEF1A2 as the target emerged from studies of cancer cell lines that had developed resistance to Aplidine.[6][7] These resistant cell lines, when analyzed, consistently showed a significant reduction in the expression levels of eEF1A2 protein.[6][7] This strong correlation suggested that the presence of eEF1A2 was a critical determinant of a cell's sensitivity to Aplidine.

Target Validation: Confirming the eEF1A2 Interaction

Following the initial identification of eEF1A2, a series of rigorous validation experiments were conducted to confirm a direct and functionally relevant interaction between Aplidine and its target. These studies employed a combination of biochemical, cellular, and genetic methodologies.

Biochemical Validation

Direct binding of Aplidine to purified eEF1A2 was quantified using radiolabeled ligand binding assays.[3][6] These experiments were crucial in determining the binding affinity and kinetics of the interaction. The Drug Affinity Responsive Target Stability (DARTS) assay provided further biochemical evidence of a direct interaction within a more complex biological milieu. In this assay, the binding of Aplidine to eEF1A2 in cell lysates conferred protection to the protein from proteolytic degradation.[7]

Cellular Validation

To confirm that the Aplidine-eEF1A2 interaction occurs within a living cell, researchers utilized advanced imaging techniques. Fluorescence Lifetime Imaging Microscopy (FLIM) combined with Förster Resonance Energy Transfer (FRET) demonstrated that Aplidine and eEF1A2 are in close enough proximity in living cells to suggest the formation of a drug-protein complex.[3][6]

Genetic Validation

Genetic approaches provided the most compelling evidence for eEF1A2 as the bona fide target of Aplidine. In "rescue" experiments, the ectopic overexpression of eEF1A2 in Aplidine-resistant cell lines (which had low endogenous levels of the protein) successfully restored their sensitivity to the drug.[6][7] Conversely, the use of CRISPR/Cas9 gene-editing technology to knock out eEF1A2 in sensitive cells was shown to confer resistance to Aplidine.[8]

Quantitative Data Presentation

The following tables summarize the key quantitative data related to Aplidine's interaction with its target and its biological activity.

Table 1: Binding Affinity of Aplidine for eEF1A2

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 80 nM | Radioligand Binding Assay | [3][9][10] |

| Target Residence Time | ~9 minutes | Radioligand Binding Assay | [3][10] |

Table 2: Antiproliferative Activity of Aplidine in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Multiple Myeloma Cell Lines (n=23) | Multiple Myeloma | 1 - 10 | [11] |

| JJN3 | Multiple Myeloma | ~10 | [1] |

| RL | B-cell Lymphoma | 1.5 ± 0.5 | [12] |

| Ramos | B-cell Lymphoma | 1.7 ± 0.7 | [12] |

| Human Hematopoietic Progenitors | N/A | 150 - 530 (24h exposure) | [13] |

Table 3: Antiviral Activity of Aplidine against SARS-CoV-2

| Cell Line | Parameter | Value (nM) | Reference |

| Vero E6 | IC90 | 1.76 | [9][14] |

| hACE2-293T | IC90 | 0.88 | [9][14] |

| Human Pneumocyte-like Cells | IC90 | 3.14 | [9][14] |

Table 4: Clinical Trial Results of Aplidine in Relapsed/Refractory Multiple Myeloma (ADMYRE Phase III Trial)

| Parameter | Aplidine + Dexamethasone | Dexamethasone Alone | p-value | Reference |

| Reduction in Risk of Progression or Death | 35% | - | 0.0054 | [15] |

Signaling Pathways and Mechanism of Action

Aplidine's primary mechanism of action is the inhibition of protein synthesis through its binding to eEF1A2. This interaction disrupts the canonical function of eEF1A2 in delivering aminoacyl-tRNAs to the ribosome during the elongation phase of translation. Downstream of this initial insult, Aplidine triggers a signaling cascade that leads to apoptosis, or programmed cell death. A key event in this pathway is the activation of the small GTPase Rac1, which in turn leads to the sustained activation of the stress-activated protein kinases (SAPKs), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 4. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 5. kcci.virginia.edu [kcci.virginia.edu]

- 6. researchgate.net [researchgate.net]

- 7. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacytimes.com [pharmacytimes.com]

eEF1A2 as a Therapeutic Target for Aplidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aplidine® (plitidepsin), a marine-derived cyclic depsipeptide, has demonstrated potent antitumor activity in various preclinical and clinical settings. A significant breakthrough in understanding its mechanism of action was the identification of eukaryotic translation elongation factor 1 alpha 2 (eEF1A2) as its primary molecular target.[1][2][3][4] eEF1A2 is an isoform of the eEF1A protein, which plays a canonical role in protein synthesis by delivering aminoacyl-tRNAs to the ribosome.[1] However, eEF1A2 also possesses non-canonical, pro-oncogenic functions and is aberrantly overexpressed in a wide range of human cancers, including multiple myeloma, ovarian, breast, and lung cancer, while its expression in normal tissues is restricted to the brain, heart, and skeletal muscle. This differential expression pattern makes eEF1A2 an attractive therapeutic target.

This technical guide provides a comprehensive overview of eEF1A2 as a therapeutic target for Aplidine. It delves into the molecular interactions, signaling pathways, and cellular consequences of Aplidine binding to eEF1A2. Furthermore, it presents a compilation of quantitative data from various studies and detailed methodologies for key experiments used to elucidate this drug-target interaction. This document is intended to serve as a valuable resource for researchers and drug development professionals working in oncology and related fields.

eEF1A2: A Differentiated Therapeutic Target in Oncology

The eukaryotic translation elongation factor 1 alpha (eEF1A) is a crucial component of the protein synthesis machinery. In vertebrates, it exists as two isoforms, eEF1A1 and eEF1A2, which share a high degree of sequence homology but exhibit distinct expression patterns. While eEF1A1 is ubiquitously expressed in most tissues, eEF1A2 expression is typically confined to terminally differentiated cells such as neurons and muscle cells.

Crucially, a significant number of human cancers exhibit a re-expression or overexpression of eEF1A2.[5][6] This aberrant expression is not merely a bystander effect but actively contributes to the malignant phenotype. eEF1A2 has been shown to promote cell proliferation, inhibit apoptosis, and enhance cell migration and invasion, thereby acting as a bona fide oncoprotein.[7][8] The oncogenic properties of eEF1A2, coupled with its restricted expression in normal tissues, position it as an ideal target for cancer therapy, promising a wider therapeutic window and reduced toxicity.

Overexpression of eEF1A2 in Various Cancers

The aberrant expression of eEF1A2 has been documented in a multitude of human malignancies. The following table summarizes the reported overexpression of eEF1A2 in different cancer types.

| Cancer Type | Level of eEF1A2 Overexpression | Reference |

| Ovarian Cancer | Elevated in 30% of all tumor tissues and cell lines. | [7] |

| Breast Cancer | Strongly upregulated in most breast tumors. | [5] |

| Pancreatic Cancer | Significantly upregulated in pancreatic cancer tissues. | [7] |

| Gastric Cancer | Significantly higher protein levels in tumor tissues compared to normal mucosa. | [7] |

| Hepatocellular Carcinoma | Markedly increased mRNA levels in the JHH6 cell line. | |

| Multiple Myeloma | Overexpressed in multiple myeloma cells. | [6] |

| Lung Cancer | Overexpressed in non-small cell lung cancer. |

Aplidine (Plitidepsin): A Targeted Inhibitor of eEF1A2

Aplidine is a synthetic cyclic depsipeptide originally isolated from the marine tunicate Aplidium albicans. Its potent anticancer activity has been demonstrated in numerous preclinical models and clinical trials. The discovery of eEF1A2 as the direct molecular target of Aplidine provided a mechanistic basis for its therapeutic effects.[1][2][3]

Direct and High-Affinity Binding to eEF1A2

Biochemical studies have unequivocally demonstrated a direct and high-affinity interaction between Aplidine and eEF1A2. Saturation binding experiments using radiolabeled Aplidine and purified eEF1A2 have determined the dissociation constant (KD) to be approximately 80 nM.[1][9][10] This high-affinity binding is consistent with the nanomolar concentrations at which Aplidine exerts its cytotoxic effects in cancer cells.[1] Further studies have shown that Aplidine preferentially binds to the GTP-bound conformation of eEF1A2.[11]

| Parameter | Value | Method | Reference |

| Dissociation Constant (KD) | ~80 nM | Saturation Binding Assay with [14C]-plitidepsin | [1][9][10] |

| Target Residence Time | ~9 minutes | Dissociation Kinetics | [1][10] |

Aplidine's Impact on eEF1A2 Function and Downstream Signaling

The binding of Aplidine to eEF1A2 disrupts both its canonical and non-canonical functions, leading to a cascade of events that culminate in cancer cell death.

Inhibition of Protein Synthesis: By binding to eEF1A2, Aplidine interferes with the elongation step of protein translation. This disruption of protein synthesis disproportionately affects rapidly dividing cancer cells, which have a high demand for protein production.

Induction of Apoptosis: Aplidine is a potent inducer of apoptosis in cancer cells. Its interaction with eEF1A2 triggers a series of signaling events that lead to programmed cell death. This includes the activation of stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, and the induction of the extrinsic apoptotic pathway.

Modulation of Oncogenic Signaling Pathways: eEF1A2 is known to interact with and modulate the activity of several key signaling proteins involved in cell survival and proliferation. Aplidine's binding to eEF1A2 can disrupt these interactions, thereby inhibiting pro-survival signaling.

Below is a diagram illustrating the proposed mechanism of action of Aplidine through its targeting of eEF1A2.

Caption: Mechanism of action of Aplidine via eEF1A2 targeting.

Correlation between eEF1A2 Expression and Aplidine Sensitivity

A compelling line of evidence supporting eEF1A2 as the primary target of Aplidine comes from studies on drug-resistant cancer cell lines. Multiple studies have shown that cancer cells with acquired resistance to Aplidine exhibit significantly reduced levels of eEF1A2 protein.[1][12] Conversely, the ectopic overexpression of eEF1A2 in these resistant cells restores their sensitivity to the drug.[1][10] This strong correlation underscores the dependence of Aplidine's cytotoxic activity on the presence of its target, eEF1A2.

The following diagram illustrates the relationship between eEF1A2 expression and Aplidine sensitivity.

Caption: eEF1A2 expression dictates Aplidine sensitivity.

Quantitative Analysis of Aplidine's Activity

The following tables summarize the quantitative data on the in vitro and clinical activity of Aplidine.

In Vitro Cytotoxicity of Aplidine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Cancer | 0.2 | [9] |

| HT-29 | Colon Cancer | 0.5 | [9] |

| SK-MEL-28 | Melanoma | 0.5 | [9] |

| P388 | Leukemia (murine) | 0.2 | [9] |

| RL | B-cell Lymphoma | 1.5 ± 0.5 | [13] |

| Ramos | Burkitt's Lymphoma | 1.7 ± 0.7 | [13] |

| HeLa | Cervical Cancer | <100 | [1] |

| NCI-H460 | Non-small Cell Lung Cancer | 0.2 | [1] |

| HGC27 | Gastric Cancer | 0.9 | [1] |

| Multiple Myeloma Cell Lines | Multiple Myeloma | 1-10 | [14] |

Clinical Efficacy of Aplidine in Multiple Myeloma (ADMYRE Phase III Trial)

| Parameter | Aplidine + Dexamethasone | Dexamethasone Alone | p-value | Reference |

| Progression-Free Survival (PFS) - Investigator Assessment | 3.8 months | 1.9 months | 0.0054 | [15] |

| Progression-Free Survival (PFS) - IRC Assessment | 2.6 months | 1.7 months | - | [15] |

| Overall Survival (OS) | 11.6 months | 6.4 months | Statistically Significant | [15] |

| Objective Response Rate (ORR) - IRC | 13.8% | - | - | [15] |

| Median Duration of Response | 12 months | - | - | [15] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between Aplidine and eEF1A2.

Saturation Binding Assay for Aplidine-eEF1A2 Interaction

This protocol is adapted from the methodology described by Losada et al. (2016).[1]

Objective: To determine the binding affinity (KD) of Aplidine to eEF1A2.

Materials:

-

Purified rabbit muscle eEF1A2

-

[14C]-plitidepsin (radiolabeled Aplidine)

-

Binding Buffer: 45 mM Hepes-KOH pH 7.5, 5 mM magnesium acetate, 75 mM potassium chloride, 1 mM DL-dithiothreitol

-

Gpp(NH)p (non-hydrolyzable GTP analog)

-

DMSO

-

Filtration apparatus

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing 100 nM of purified rabbit eEF1A2 in binding buffer.

-

Add varying concentrations of [14C]-plitidepsin (ranging from 0.1 to 4 µM) to the reaction mixture.

-

Add 1 µM Gpp(NH)p to ensure eEF1A2 is in its GTP-bound conformation.

-

The final concentration of DMSO in the reaction should be 5% (v/v).

-

Incubate the reaction mixtures for 1 hour at room temperature.

-

Separate the protein-bound radioligand from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

To determine non-specific binding, perform a parallel set of experiments in the presence of a high concentration of unlabeled Aplidine.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the [14C]-plitidepsin concentration and fit the data to a saturation binding equation to determine the KD and Bmax.

Drug Affinity Responsive Target Stability (DARTS) Assay

This protocol is a generalized procedure based on the principles of the DARTS assay.[16][17][18]

Objective: To demonstrate the direct binding of Aplidine to eEF1A2 in a complex protein lysate.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Lysis Buffer (e.g., M-PER or a buffer containing 1% Triton X-100, 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)

-

Aplidine

-

Protease (e.g., Subtilisin or Pronase)

-

SDS-PAGE gels and running buffer

-

Western blotting apparatus and reagents

-

Primary antibody against eEF1A2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture and harvest the cancer cells.

-

Lyse the cells in an appropriate lysis buffer on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate.

-

Aliquot the cell lysate and incubate with varying concentrations of Aplidine (or a vehicle control) for 1 hour at room temperature.

-

Add a protease (e.g., subtilisin) to each aliquot and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for partial protein digestion.

-

Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane for Western blotting.

-

Probe the membrane with a primary antibody specific for eEF1A2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

Analyze the band intensities. Protection of eEF1A2 from proteolytic degradation in the presence of Aplidine indicates a direct binding interaction.

The following diagram outlines the workflow for the DARTS assay.

Caption: Workflow for the DARTS assay.

Cell Viability (MTT) Assay

This is a standard protocol for determining the IC50 of a compound.[19][20][21][22]

Objective: To determine the concentration of Aplidine that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Aplidine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Aplidine in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of Aplidine (and a vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the Aplidine concentration and fit the data to a dose-response curve to determine the IC50 value.

FLIM-Phasor FRET for In-Cell Interaction

This is a specialized imaging technique that requires specific instrumentation and expertise. The following is a general outline based on its application in the study of Aplidine and eEF1A2.[1][10][23]

Objective: To visualize the interaction between Aplidine and eEF1A2 in living cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Expression vector for eEF1A2 tagged with a fluorescent protein (e.g., eEF1A2-GFP)

-

Fluorescently labeled Aplidine (e.g., plitidepsin-DMAC)

-

Transfection reagent

-

Confocal microscope equipped with a FLIM-phasor system

Procedure:

-

Transfect the cancer cells with the eEF1A2-GFP expression vector.

-

Allow the cells to express the fusion protein.

-

Treat the cells with fluorescently labeled Aplidine.

-

Perform fluorescence lifetime imaging microscopy (FLIM) on the cells.

-

Analyze the FLIM data using the phasor plot method. A change in the fluorescence lifetime of the donor (eEF1A2-GFP) in the presence of the acceptor (fluorescently labeled Aplidine) indicates Förster Resonance Energy Transfer (FRET), and thus, a close proximity and interaction between the two molecules.

Conclusion

The identification of eEF1A2 as the primary therapeutic target of Aplidine represents a significant advancement in our understanding of this potent anticancer agent. The aberrant overexpression of eEF1A2 in a wide array of human cancers, combined with its restricted expression in normal tissues, establishes it as a highly promising and differentiated target for cancer therapy. The high-affinity and specific binding of Aplidine to eEF1A2 disrupts its pro-oncogenic functions, leading to the inhibition of cancer cell growth and the induction of apoptosis. The strong correlation between eEF1A2 expression levels and sensitivity to Aplidine further validates this drug-target relationship.

The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and clinicians working to further unravel the complexities of the Aplidine-eEF1A2 interaction and to develop novel therapeutic strategies based on this knowledge. Continued research in this area holds the promise of improving the treatment outcomes for patients with a variety of eEF1A2-driven malignancies.

References

- 1. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Positive Phase III results for plitidepsin | VJHemOnc [vjhemonc.com]

- 4. Translation Elongation Factor eEF1A2 is a Novel Anticancer Target for the Marine Natural Product Plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Oncogenic activation of EEF1A2 expression: a journey from a putative to an established oncogene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EEF1A2 eukaryotic translation elongation factor 1 alpha 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pharmamar.com [pharmamar.com]

- 16. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]

- 17. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Target identification using drug affinity responsive target stability (DARTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. texaschildrens.org [texaschildrens.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. researchgate.net [researchgate.net]

- 22. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Antiviral Properties of Plitidepsin Against SARS-CoV-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plitidepsin (also known as Aplidin®) is a cyclic depsipeptide of marine origin, originally developed as an antineoplastic agent.[1][2] It has emerged as a highly potent host-directed antiviral agent against SARS-CoV-2.[1][3] Its mechanism of action involves the inhibition of the host protein, eukaryotic Translation Elongation Factor 1A (eEF1A), which is essential for the replication of numerous viruses, including coronaviruses.[1][2][4] Preclinical studies, both in vitro and in vivo, have demonstrated that plitidepsin exhibits significantly greater potency than remdesivir in inhibiting SARS-CoV-2 replication across various viral variants.[1][5][6] Plitidepsin not only blocks viral protein synthesis and the formation of viral replication organelles but also demonstrates immunomodulatory effects by reducing lung inflammation.[7][8][9] This guide provides a comprehensive technical overview of the current data on plitidepsin, its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation as a promising therapeutic candidate for COVID-19.

Mechanism of Action

Plitidepsin's antiviral activity is not directed at a viral component, but at a host factor, making it less susceptible to viral mutations and the development of resistance.[1][10] The primary and secondary mechanisms are detailed below.

Primary Antiviral Action: Inhibition of eEF1A

The core mechanism of plitidepsin is the inhibition of eukaryotic Translation Elongation Factor 1A (eEF1A), a crucial protein in the host cell's translation machinery.[1][11] eEF1A is responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis.[2][4] Many viruses, including SARS-CoV-2, hijack the host's translation machinery for their own replication.[4][12]

Specifically, eEF1A is required for the translation of the viral open reading frames (ORF1a and ORF1b) into large polyproteins (pp1a and pp1ab).[4][13][14] These polyproteins are subsequently cleaved to form non-structural proteins (nsps) that assemble the viral replication and transcription complex (RTC).[14][15] The RTC is responsible for creating double-membrane vesicles (DMVs), which serve as the sites for viral genome replication.[7][8]

By binding to and inhibiting eEF1A, plitidepsin disrupts this entire process at an early, post-entry stage.[7][14] This leads to:

-

A significant reduction in the translation of viral proteins, including the nucleocapsid (N) protein.[1][7]

-

A subsequent decrease in the accumulation of both genomic and subgenomic viral RNA.[1][7]

-

The complete abrogation of DMV biogenesis, effectively halting the formation of viral replication factories.[7][16]

Evidence for this mechanism is supported by experiments showing that cells engineered with a plitidepsin-resistant eEF1A mutant (A399V) are no longer susceptible to the drug's antiviral effects.[1][2][12]

Secondary Immunomodulatory Action

In addition to its direct antiviral effects, plitidepsin has demonstrated immunomodulatory properties.[8][9] Severe COVID-19 is often characterized by a hyperinflammatory response, or "cytokine storm," with elevated levels of pro-inflammatory cytokines like Interleukin-6 (IL-6).[9] Plitidepsin has been shown to reduce the secretion of IL-6 and other pro-inflammatory cytokines in vitro and in vivo in mouse models of SARS-CoV-2 and H1N1 influenza virus infection.[9] This effect was observed even at doses too low to induce a direct antiviral effect, suggesting a distinct anti-inflammatory mechanism.[9] The proposed mechanism involves the reduction of p65 phosphorylation, which is required for the full transcriptional activity of NF-κB, a key regulator of the inflammatory cascade.[9]

Quantitative Data on Antiviral Efficacy

In Vitro Efficacy

Plitidepsin has demonstrated potent nanomolar efficacy against SARS-CoV-2 in multiple human and primate cell lines.[1][17] It is consistently more potent than remdesivir, in some cases by a factor of over 27.[1][6][18] Its efficacy is maintained across numerous SARS-CoV-2 variants of concern.[8][19]

| Cell Line | Virus Variant | IC50 (nM) | IC90 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/IC50) | Reference(s) |

| Vero E6 | SARS-CoV-2 | - | 1.76 | >200 | >113 | [1] |

| hACE2-293T | SARS-CoV-2 | - | 0.88 | 19.9 | 22.6 | [1] |

| Pneumocyte-like | SARS-CoV-2 | - | 3.14 | 127 | 40.4 | [1] |

| HeLa-ACE2 | WA1 (B.1) | 0.93 | - | 11.2 | 12.0 | [19][20] |

| HeLa-ACE2 | Alpha (B.1.1.7) | 1.05 | - | 11.2 | 10.7 | [19][20] |

| HeLa-ACE2 | Beta (B.1.351) | 1.13 | - | 11.2 | 9.9 | [19][20] |

| HeLa-ACE2 | Delta (B.1.617.2) | 0.92 | - | 11.2 | 12.2 | [19][20] |

| HeLa-ACE2 | Mu (B.1.621) | 0.86 | - | 11.2 | 13.0 | [19][20] |

| HeLa-ACE2 | Omicron (B.1.1.529) | 1.62 | - | 11.2 | 6.9 | [19][20] |

| Vero E6 | Omicron (BA.1, BA.2) | 0.5 - 0.7 | - | - | - | [21] |

| Huh-7 | HCoV-229E | 0.5 - 50 (dose range) | - | - | - | [19][22] |

Note: IC50/IC90 values represent the concentration required to inhibit viral replication by 50%/90%. CC50 is the concentration that causes 50% cytotoxicity.

In Vivo Efficacy

Prophylactic treatment with plitidepsin has been shown to be effective in two different mouse models of SARS-CoV-2 infection, significantly reducing viral load and lung inflammation.[1][2][12]

| Animal Model | Treatment Protocol | Viral Titer Reduction (vs. Vehicle) | Key Outcome | Reference(s) |

| BALB/c (Ad5-hACE2) | 0.3 mg/kg/day, SC, 3 days | ~2 log units | Reduction of viral replication in lungs. | [1][2][12] |

| BALB/c (Ad5-hACE2) | 1 mg/kg, SC, single dose | ~1.5 log units | Reduction of viral replication in lungs. | [1][2] |

| K18-hACE2 | (Not specified) | ~2 log units | Reduction in viral replication and lung inflammation. | [1][2][12] |

| K18-hACE2 | 0.15 mg/kg/day, 3 days | No significant antiviral effect | Significant reduction in pro-inflammatory cytokines (IL-6). | [9] |

Human Clinical Trials

A Phase I/II clinical trial (APLICOV-PC) in hospitalized adults with COVID-19 demonstrated a favorable safety profile and a substantial reduction in patient viral load.[2][20]

-

At day 7, the average viral load was reduced by 50%, and by day 15, it was reduced by 70%.[2]

-

80.7% of patients were discharged on or before day 15.[2]

-

Treatment-related adverse events were primarily mild and included nausea (42.2%) and vomiting (15.6%).[20]

Experimental Protocols & Workflows

In Vitro Antiviral Assays

-

Cells and Viruses: Experiments have utilized various cell lines, including monkey kidney epithelial cells (Vero E6), human embryonic kidney cells expressing human ACE2 (hACE2-293T), human lung adenocarcinoma cells (Calu-3), human colorectal adenocarcinoma cells (Caco-2), and primary-like human pneumocytes.[1][19] A range of SARS-CoV-2 variants have been tested.[19][20]

-

Drug Treatment: Cells are typically pre-treated with varying concentrations of plitidepsin for a period (e.g., 2 hours) before infection. The drug is then maintained in the media for the duration of the experiment (e.g., 24-48 hours).[1][12][19]

-

Infection and Analysis: Cells are infected with SARS-CoV-2 at a specified multiplicity of infection (MOI).[1] After incubation, viral replication is quantified.[1]

-

Immunofluorescence: Used to detect viral proteins (e.g., Nucleocapsid) to quantify the percentage of infected cells.[1]

-

RT-qPCR: Measures the levels of viral genomic and subgenomic RNA to assess viral replication and transcription.[1][7]

-

Cytopathic Effect (CPE) Assay: Measures the ability of the drug to prevent virus-induced cell death.[7][17]

-

Flow Cytometry: Intracellular detection of viral nucleoprotein to measure infection.[19][22]

-

-

Toxicity Assays: Performed in parallel on uninfected cells to determine the drug's cytotoxicity (e.g., CC50 values), often using tetrazolium salt (MTT) or similar viability assays.[1][19]

In Vivo Animal Studies

-

Animal Models: Two primary mouse models have been used:

-

BALB/c mice: These mice are transduced with an adenovirus expressing human ACE2 (Ad5-hACE2) to make them susceptible to SARS-CoV-2 infection.[2][12]

-

K18-hACE2 transgenic mice: These mice express human ACE2 under the control of the cytokeratin 18 promoter, leading to a robust SARS-CoV-2 infection.[2]

-

-

Drug Administration and Infection: Mice are treated prophylactically with plitidepsin, typically via subcutaneous (SC) injection, before or around the time of intranasal infection with SARS-CoV-2 (e.g., 1x10^4 PFU).[2]

-

Endpoint Analysis: At a set time post-infection (e.g., day 3), animals are euthanized.[2]

Conclusion

The body of preclinical evidence strongly supports the potent antiviral activity of plitidepsin against SARS-CoV-2. Its host-directed mechanism of action, targeting the essential elongation factor eEF1A, provides a high barrier to viral resistance and ensures efficacy across variants.[1][2][6] The drug's in vitro potency, which is substantially higher than that of remdesivir, combined with demonstrated in vivo efficacy in reducing viral load and lung inflammation, underscores its therapeutic potential.[1][5][6] Furthermore, its well-established safety profile from oncology trials and positive initial data from COVID-19 clinical studies suggest that plitidepsin is a promising candidate that warrants continued investigation in advanced clinical trials for the treatment of COVID-19.[1][20]

References

- 1. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. mdpi.com [mdpi.com]

- 5. medscape.com [medscape.com]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Unraveling the antiviral activity of plitidepsin against SARS-CoV-2 by subcellular and morphological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Plitidepsin as an immunomodulator against respiratory viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In preclinical models, antiviral better inhibits COVID-19 than Remdesivir; further studies warranted | EurekAlert! [eurekalert.org]

- 11. researchgate.net [researchgate.net]

- 12. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 13. Plitidepsin: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Key to plitidepsin's success, preventing SARS-CoV-2 replication inside cells | IrsiCaixa [irsicaixa.es]

- 17. Identification of Plitidepsin as Potent Inhibitor of SARS-CoV-2-Induced Cytopathic Effect After a Drug Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plitidepsin has potent preclinical efficacy against SARS-CoV-2 by targeting the host protein eEF1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 | Life Science Alliance [life-science-alliance.org]

- 20. researchgate.net [researchgate.net]

- 21. Targeting eEF1A reprograms translation and uncovers broad-spectrum antivirals against cap or m6A protein synthesis routes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Aplidine's effect on cellular signaling pathways

An In-depth Technical Guide to Aplidine's (Plitidepsin) Effect on Cellular Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Aplidine (Plitidepsin) is a cyclic depsipeptide of marine origin with potent antitumor and antiviral properties. Initially isolated from the tunicate Aplidium albicans, it is now produced synthetically. Its primary molecular target is the eukaryotic Elongation Factor 1A2 (eEF1A2), a protein often overexpressed in tumor cells and crucial for protein synthesis.[1][2] By binding to eEF1A2, Aplidine triggers a cascade of downstream cellular events, including the induction of oxidative stress, sustained activation of key stress-related signaling pathways, cell cycle arrest, and ultimately, apoptosis.[3][4] This document provides a comprehensive technical overview of Aplidine's mechanism of action, focusing on its intricate effects on cellular signaling, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Targeting eEF1A2

The central mechanism of Aplidine's action is its high-affinity binding to the eEF1A2 protein.[5] eEF1A2's canonical function is to facilitate the GTP-dependent delivery of aminoacyl-tRNAs to the ribosome during the elongation step of protein translation.[2][6] By binding to eEF1A2, Aplidine inhibits this crucial function, leading to a disruption of protein synthesis.[2]

However, the effects of Aplidine extend beyond simple translation inhibition. eEF1A2 also possesses non-canonical, pro-oncogenic roles by interacting with and modulating the activity of other key cellular proteins.[6][7] Aplidine's binding to eEF1A2 disrupts these oncogenic interactions, contributing significantly to its therapeutic effect. Specifically, Aplidine has been shown to interrupt the binding of eEF1A2 to:

-

Peroxiredoxin-1: This disruption leads to an increase in intracellular oxidative stress, a key initiator of Aplidine-induced apoptosis.[7][8]

-

PKR (Protein Kinase R): eEF1A2 normally inhibits PKR, a pro-apoptotic enzyme. Aplidine's interference allows PKR to become active, promoting cell death.[7][8]

-

Sphingosine Kinase: By preventing this interaction, Aplidine inhibits the formation of metabolites responsible for cell proliferation, thereby limiting tumor growth.[7][8]

This multifaceted impact on eEF1A2's functions initiates a robust stress response, culminating in the activation of apoptotic signaling cascades.

Figure 1: Aplidine's primary mechanism targeting eEF1A2 functions.

Activation of Stress-Activated Signaling Pathways

Aplidine treatment triggers a potent cellular stress response, primarily orchestrated by the sustained activation of the JNK (c-Jun N-terminal kinase) and p38 MAPK (mitogen-activated protein kinase) pathways.[3][4][9] This activation is a critical determinant of Aplidine-induced apoptosis.[9][10]

The sequence of events is as follows:

-

Induction of Oxidative Stress: Aplidine causes an early and rapid increase in reactive oxygen species (ROS) and a corresponding depletion of intracellular glutathione (GSH).[3][9][11] This shift in redox balance is a primary stress signal.

-

Activation of Upstream Kinases: The oxidative stress, in conjunction with Aplidine's effects on other cellular components, leads to the activation of upstream kinases, including EGFR (Epidermal Growth Factor Receptor) and the non-receptor tyrosine kinase Src.[10][11]

-

Sustained JNK and p38 MAPK Activation: These upstream signals converge to cause a rapid and persistent phosphorylation (activation) of JNK and p38 MAPK.[9] The sustained nature of this activation is crucial for committing the cell to apoptosis, as transient activation might otherwise lead to a pro-survival response.[11] The crucial role of this pathway is highlighted by experiments showing that mouse embryo fibroblasts lacking JNK1 and JNK2 are significantly less sensitive to Aplidine (IC50 >500 nM) compared to wild-type cells (IC50 = 12 nM).[10]

Figure 2: Aplidine-induced activation of stress signaling pathways.

Induction of Apoptosis: A Two-Pronged Approach

Aplidine is a potent inducer of apoptosis in cancer cells, utilizing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]

-

Intrinsic Mitochondrial Pathway: The sustained activation of JNK and p38 MAPK is a key event that leads to the activation of the mitochondrial apoptotic pathway.[9] This results in the release of cytochrome c from the mitochondria into the cytosol.[9][12] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of the executioner caspase-3 and cleavage of PARP.[9]

-

Extrinsic Death Receptor Pathway: Aplidine has also been shown to trigger the Fas/CD95-mediated apoptotic signaling route.[12][13] This involves the activation of the death receptor Fas, which can also lead to caspase activation. Furthermore, Aplidine induces the cleavage of Bid, a protein that links the extrinsic pathway to the mitochondrial pathway, thereby amplifying the apoptotic signal.[12]

-

Role of Protein Kinase C delta (PKC-delta): PKC-delta is another important mediator of Aplidine's cytotoxic effects. It is activated late in the apoptotic process via a caspase-dependent mechanism and appears to be necessary for the full activation of the caspase cascade, creating a positive feedback loop that amplifies the apoptotic signal.[9][14]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Plitidepsin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of action of plitidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Plitidepsin: Mechanisms and Clinical Profile of a Promising Antiviral Agent against COVID-19 | MDPI [mdpi.com]

- 7. pharmamar.com [pharmamar.com]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Aplidin induces the mitochondrial apoptotic pathway via oxidative stress-mediated JNK and p38 activation and protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Aplidin induces apoptosis in human cancer cells via glutathione depletion and sustained activation of the epidermal growth factor receptor, Src, JNK, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid and selective apoptosis in human leukemic cells induced by Aplidine through a Fas/CD95- and mitochondrial-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aplidin™ induces the mitochondrial apoptotic pathway via oxidative stress-mediated JNK and p38 activation and protein kinase C δ | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the In Vitro Cytotoxicity of Aplidine in Cancer Cell Lines

Executive Summary

Aplidine, also known as plitidepsin, is a cyclic depsipeptide of marine origin derived from the tunicate Aplidium albicans.[1][2] It has demonstrated potent cytotoxic and antiproliferative activities against a wide range of cancer cell lines, leading to its investigation and progression into clinical trials for various hematological and solid tumors.[1][3][4] The primary mechanism of action involves the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), which disrupts protein synthesis and induces cellular stress, ultimately leading to cell cycle arrest and apoptosis.[5][6] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Aplidine, summarizing key quantitative data, detailing experimental protocols for its assessment, and visualizing its complex mechanism of action.

Mechanism of Action

Aplidine exerts its anticancer effects through a multi-faceted mechanism that culminates in programmed cell death. The key molecular events are:

-

Targeting Protein Synthesis: Aplidine's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein essential for the delivery of aminoacyl-tRNA to the ribosome during translation.[5][7] By binding to eEF1A2, Aplidine inhibits protein synthesis, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5]

-

Induction of Oxidative Stress: Treatment with Aplidine induces an early oxidative stress response within cancer cells.[4][8][9] This stress is a critical upstream event that triggers downstream signaling cascades.

-

Activation of Stress-Activated Protein Kinases (SAPKs): The induced cellular stress leads to the rapid and sustained activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9][10] The activation of JNK, in particular, is considered a crucial step for Aplidine-induced apoptosis.[11][12][13] In some cellular contexts, this activation is dependent on the upstream activation of the small GTPase Rac1.[11][14]

-

Induction of Apoptosis: Aplidine triggers apoptosis through both extrinsic and intrinsic pathways.

-

Extrinsic Pathway: It can induce the Fas/CD95 signaling pathway.[12][15]

-

Intrinsic (Mitochondrial) Pathway: The activation of JNK and p38 MAPK leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, leading to PARP cleavage and apoptosis.[8][9][12] Overexpression of the anti-apoptotic protein Bcl-2 can abrogate this effect.[12]

-

-

Cell Cycle Arrest: In addition to inducing apoptosis, Aplidine causes perturbations in the cell cycle. It has been shown to induce both G1 and G2/M phase arrest in a dose-dependent manner.[2][3][11][16]

Signaling Pathway Diagram

Quantitative Cytotoxicity Data

Aplidine has demonstrated potent cytotoxicity across a variety of cancer cell lines, with IC50 (half-maximal inhibitory concentration) values typically in the low nanomolar range.

| Cell Line Type | Cancer Type | Cell Line Name(s) | IC50 Value | Citation(s) |

| Myeloma | Multiple Myeloma | MM.1S, RPMI 8226, etc. | 0.1 - 1 nM | [5] |

| Myeloma | Multiple Myeloma | 5T33MMvivo | 3.7 nM | [16] |

| Myeloma | Multiple Myeloma | 5T33MMvitro | 7.05 nM | [16] |

| Leukemia | Acute Lymphoblastic Leukemia | Molt-4 | Cytotoxic at nM concentrations | [2] |

| Leukemia | Human Leukemic Cell Lines | Jurkat, CEM, K-562 | Apoptosis at 10 - 100 nM | [12] |

| Lymphoma | Diffuse Large B-cell, Burkitt | Ramos, RL, etc. | Inhibition at nM concentrations | [3] |

| Breast Cancer | Breast Adenocarcinoma | MDA-MB-231 | Apoptosis at nM concentrations | [10] |

| Melanoma | Malignant Melanoma | SK-MEL-28, UACC-257 | Apoptosis at >45 nM | [11] |

| Hematopoietic Progenitors | N/A | Human Bone Marrow | 150 - 530 nM (24h exposure) | [17] |

Experimental Protocols

The assessment of Aplidine's in vitro cytotoxicity typically involves assays to measure cell viability and to specifically quantify apoptosis.

General Workflow for Cytotoxicity Assessment

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[20]

Materials:

-

MTT solution (5 mg/mL in sterile PBS), protected from light.[20]

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).

-

96-well flat-bottom tissue culture plates.

-

Multi-channel pipette.

-

Microplate reader (absorbance at 570-590 nm).

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent lines) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of Aplidine in culture medium. Remove the old medium from the wells and add 100 µL of the Aplidine dilutions. Include wells with untreated cells (negative control) and wells with medium only (background control).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[18]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the logarithm of Aplidine concentration to determine the IC50 value using non-linear regression analysis.[21]

Apoptosis Detection: Annexin V Staining Assay

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane—a hallmark of early apoptosis.[22][23] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC). Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[24]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

-

6-well plates or T25 flasks for cell culture.

-

PBS (Phosphate-Buffered Saline).

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., 0.5-1 x 10^6 cells) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with the desired concentrations of Aplidine for a specified time. Collect both adherent and floating cells.

-

Cell Harvesting and Washing: Harvest the cells by trypsinization (for adherent cells) and centrifugation. Wash the cells twice with cold PBS to remove all traces of medium.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

-

Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[25]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Aplidine is a potent marine-derived antineoplastic agent with a well-defined mechanism of action centered on the inhibition of protein synthesis and the induction of cellular stress. Its in vitro cytotoxicity is characterized by low nanomolar IC50 values across a broad spectrum of cancer cell lines, primarily mediated through the induction of apoptosis via the JNK/p38 MAPK signaling pathways and cell cycle arrest. The standardized protocols for MTT and Annexin V assays provide robust and reproducible methods for quantifying its cytotoxic and pro-apoptotic effects, respectively. These in vitro findings underscore the therapeutic potential of Aplidine and provide a strong rationale for its continued clinical development.

References

- 1. Aplidine: a paradigm of how to handle the activity and toxicity of a novel marine anticancer poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell cycle phase perturbations and apoptosis in tumour cells induced by aplidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. You are being redirected... [pharmamar.com]

- 7. stabiopharma.com [stabiopharma.com]

- 8. Aplidin induces the mitochondrial apoptotic pathway via oxidative stress-mediated JNK and p38 activation and protein kinase C delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 10. Aplidin induces apoptosis in human cancer cells via glutathione depletion and sustained activation of the epidermal growth factor receptor, Src, JNK, and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Rapid and selective apoptosis in human leukemic cells induced by Aplidine through a Fas/CD95- and mitochondrial-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. JNK activation is critical for Aplidin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Aplidin (plitidepsin) is a novel anti-myeloma agent with potent anti-resorptive activity mediated by direct effects on osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antitumour and antiangiogenic effects of Aplidin® in the 5TMM syngeneic models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro toxicity of ET-743 and aplidine, two marine-derived antineoplastics, on human bone marrow haematopoietic progenitors. comparison with the clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]